![molecular formula C24H16N4O6 B2964754 2-(2,4-二氧代-3-苯基-3,4-二氢苯并呋并[3,2-d]嘧啶-1(2H)-基)-N-(4-硝基苯基)乙酰胺 CAS No. 895787-29-8](/img/no-structure.png)

2-(2,4-二氧代-3-苯基-3,4-二氢苯并呋并[3,2-d]嘧啶-1(2H)-基)-N-(4-硝基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

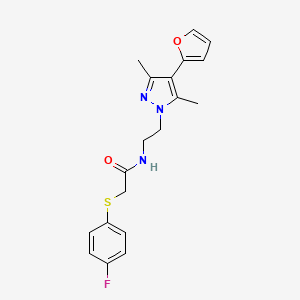

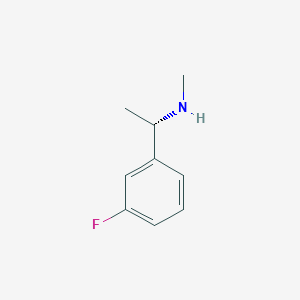

The compound you mentioned is a complex organic molecule. It appears to contain a benzofuro[3,2-d]pyrimidin-1(2H)-yl moiety, a phenyl group, and a nitrophenyl group. The presence of these groups suggests that this compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The electron delocalization and intramolecular H-bonds could substantially affect the potential energy surface .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been involved in annulation reactions with aurone-derived α,β-unsaturated imines and activated terminal alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings, nitro group, and carbonyl groups could affect its solubility, reactivity, and other properties .科学研究应用

抗癌活性

研究表明,已合成与所述化合物相似的衍生物,因为它们具有潜在的抗癌活性。一项研究重点介绍了合成某些衍生物,这些衍生物对多种癌细胞系表现出明显的癌细胞生长抑制作用,表明该化合物在开发新的抗癌剂中的作用 (M. M. Al-Sanea 等人,2020)。

抗菌活性

另一个应用领域是合成具有抗菌特性的化合物。一项研究详细介绍了合成包含安替比林部分的新杂环,从而产生了具有评估的抗菌剂的化合物 (S. Bondock 等人,2008)。这强调了该化合物在产生新的抗菌剂中的效用。

放射性配体成像

所述化合物的衍生物也已探索用于放射性配体成像,特别是在正电子发射断层扫描 (PET) 成像中。一种衍生物被合成并标记为氟-18,展示了其在特定蛋白质相互作用的体内成像中的应用 (F. Dollé 等人,2008)。

抗炎和镇痛活性

此外,还对衍生物进行了研究,以了解其潜在的抗炎和镇痛活性。已证明嘧啶衍生物的合成在此领域表现出显着的活性,突出了另一个关键的应用领域 (S. Sondhi 等人,2009)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide' involves the condensation of 4-nitroaniline with ethyl 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuran-1(2H)-yl)acetate, followed by hydrolysis and decarboxylation to obtain the final product.", "Starting Materials": ["4-nitroaniline", "ethyl 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuran-1(2H)-yl)acetate"], "Reaction": ["Step 1: Condensation of 4-nitroaniline with ethyl 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuran-1(2H)-yl)acetate in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate product.", "Step 2: Hydrolysis of the intermediate product using an acid such as hydrochloric acid or sulfuric acid to obtain the corresponding carboxylic acid.", "Step 3: Decarboxylation of the carboxylic acid using a decarboxylating agent such as copper powder or sodium ethoxide to obtain the final product."] } | |

CAS 编号 |

895787-29-8 |

分子式 |

C24H16N4O6 |

分子量 |

456.414 |

IUPAC 名称 |

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-nitrophenyl)acetamide |

InChI |

InChI=1S/C24H16N4O6/c29-20(25-15-10-12-17(13-11-15)28(32)33)14-26-21-18-8-4-5-9-19(18)34-22(21)23(30)27(24(26)31)16-6-2-1-3-7-16/h1-13H,14H2,(H,25,29) |

InChI 键 |

SVYYRDFAONWSIK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-Bromothiophen-2-yl)methyl]-1-(3-ethyltriazol-4-yl)methanamine;dihydrochloride](/img/structure/B2964673.png)

![5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2964683.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2964690.png)

![2-tert-butyl-1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2964691.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2964694.png)